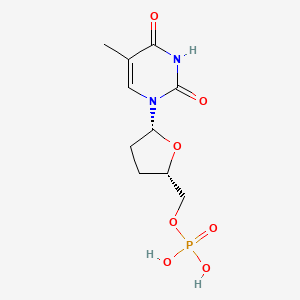

3`-Deoxy-5`-thymidylic Acid

概要

説明

. これらの化合物は、リボース部分の2'位と3'位にヒドロキシル基が存在しないことを特徴としています。 この構造修飾により、化合物は独自の特性を付与され、様々な科学研究用途において貴重なツールとなります。

2. 製法

合成ルートと反応条件: 2',3'-ジデオキシチミジン-5'-モノホスフェートの合成は、通常、2',3'-ジデオキシチミジンのリン酸化を伴います。 一般的な方法としては、ピリジンなどの適切な塩基の存在下、オキシ塩化リン(POCl3)などのリン酸化剤を使用する方法があります . 反応は、中間生成物の加水分解を防ぐため、無水条件下で行われます。

工業生産方法: 2',3'-ジデオキシチミジン-5'-モノホスフェートの工業生産は、同様の合成ルートに従いますが、より大規模に行われます。 このプロセスには、最終生成物の高純度を保証するための結晶化やクロマトグラフィーなどの厳密な精製工程が含まれます .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2’,3’-Dideoxythymidine-5’-Monophosphate typically involves the phosphorylation of 2’,3’-dideoxythymidine. One common method includes the use of phosphorylating agents such as phosphorus oxychloride (POCl3) in the presence of a suitable base like pyridine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediate products.

Industrial Production Methods: Industrial production of 2’,3’-Dideoxythymidine-5’-Monophosphate follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps, including crystallization and chromatography, to ensure the high purity of the final product .

化学反応の分析

反応の種類: 2',3'-ジデオキシチミジン-5'-モノホスフェートは、以下を含む様々な化学反応を起こします。

酸化: この化合物は、対応するオキソ誘導体に酸化される可能性があります。

還元: 還元反応により、この化合物は還元型に変換することができます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウム(KMnO4)や三酸化クロム(CrO3)などがあります。

還元: 水素化ホウ素ナトリウム(NaBH4)や水素化リチウムアルミニウム(LiAlH4)などの還元剤が使用されます。

主な生成物: これらの反応から生成される主な生成物は、使用される特定の試薬や条件によって異なります。 たとえば、酸化によりオキソ誘導体が生成され、置換反応により様々な置換アナログが生成される可能性があります .

4. 科学研究における用途

2',3'-ジデオキシチミジン-5'-モノホスフェートは、科学研究において幅広い用途があります。

化学: より複雑なヌクレオチドやヌクレオチドアナログの合成におけるビルディングブロックとして使用されます。

生物学: この化合物は、DNA合成と修復メカニズムに関する研究に使用されます。

医学: 特にHIVなどのレトロウイルスを標的とする抗ウイルス薬の前駆体として役立ちます。

科学的研究の応用

Role in Nucleotide Synthesis

dTMP is a key component in the synthesis of DNA. It is produced from deoxyuridine monophosphate (dUMP) through the action of thymidylate synthase (TS), which catalyzes the reductive methylation of dUMP using 5,10-methylenetetrahydrofolate as a cofactor. This process is vital for DNA replication and repair, making dTMP essential for cellular proliferation and function.

Anticancer Therapy

dTMP is involved in the mechanism of action of several anticancer drugs, particularly those that target nucleotide synthesis pathways. For example, fluorouracil (5-FU), a pyrimidine analog, inhibits TS, leading to decreased dTMP levels and ultimately halting DNA synthesis in rapidly dividing cancer cells .

- Case Study: Fluorouracil

- Mechanism : Fluorouracil binds to the deoxyribonucleotide form (FdUMP) and inhibits TS, disrupting the production of dTMP.

- Outcome : Effective in treating various cancers, including colorectal cancer.

Antiviral Applications

dTMP and its analogs have been explored for antiviral therapies. Dihydroorotate dehydrogenase (DHODH) inhibitors target the pyrimidine synthesis pathway, which is crucial for viral replication. This approach has shown promise against viruses such as SARS-CoV-2 and other RNA viruses .

- Case Study: DHODH Inhibitors

- Mechanism : Inhibit viral replication by targeting cellular pyrimidine resources.

- Outcome : Demonstrated antiviral activity against multiple pathogens.

Diagnostic Applications

The stability and specificity of dTMP make it an attractive candidate for use in diagnostic assays. Modified oligonucleotides containing dTMP can be utilized in various applications such as:

- Real-time PCR : Used to amplify specific DNA sequences for detection of pathogens.

- Antisense Therapy : Oligonucleotides designed with dTMP can be employed to inhibit gene expression by binding to complementary mRNA sequences.

Biochemical Research

dTMP serves as a substrate in biochemical assays aimed at understanding nucleotide metabolism and enzyme kinetics. Its incorporation into synthetic oligonucleotides allows researchers to study:

- Enzyme Activity : Investigating the kinetics of enzymes involved in nucleotide metabolism.

- Nucleic Acid Interactions : Understanding how nucleotides interact with proteins and other nucleic acids.

Summary Table of Applications

| Application Area | Description | Example/Case Study |

|---|---|---|

| Nucleotide Synthesis | Key role in DNA synthesis | Essential for cell proliferation |

| Anticancer Therapy | Targeting TS to reduce dTMP levels | Fluorouracil's mechanism |

| Antiviral Applications | Inhibiting viral replication via DHODH inhibition | Effective against SARS-CoV-2 |

| Diagnostic Applications | Used in PCR and antisense therapies | Amplification of specific DNA sequences |

| Biochemical Research | Substrate for enzyme assays | Studies on nucleotide metabolism |

作用機序

2',3'-ジデオキシチミジン-5'-モノホスフェートの作用機序は、複製中にDNAに取り込まれることに関係しています。 2'位と3'位にヒドロキシル基がないため、この化合物は鎖終止剤として作用し、DNA鎖のさらなる伸長を阻止します。 この特性により、特にレトロウイルスにおいて、ウイルス複製を阻害する効果があります .

分子標的と経路: 2',3'-ジデオキシチミジン-5'-モノホスフェートの主な分子標的は、ウイルスの逆転写酵素です。 ウイルスDNAに取り込まれることで、この化合物は通常の複製プロセスを阻害し、ウイルス増殖を抑制します .

類似化合物:

- 2',3'-ジデオキシシチジン-5'-モノホスフェート

- 2',3'-ジデオキシアデノシン-5'-モノホスフェート

- 2',3'-ジデオキシグアノシン-5'-モノホスフェート

比較: これらの化合物はすべて、2'位と3'位にヒドロキシル基がないという共通の特徴を共有していますが、2',3'-ジデオキシチミジン-5'-モノホスフェートは、チミジル酸キナーゼとの特異的な相互作用とDNA合成における鎖終止剤としての有効性において独特です . この独自性は、特に抗ウイルス研究や創薬において価値があります。

類似化合物との比較

- 2’,3’-Dideoxycytidine-5’-Monophosphate

- 2’,3’-Dideoxyadenosine-5’-Monophosphate

- 2’,3’-Dideoxyguanosine-5’-Monophosphate

Comparison: While all these compounds share the common feature of lacking hydroxyl groups at the 2’ and 3’ positions, 2’,3’-Dideoxythymidine-5’-Monophosphate is unique in its specific interaction with thymidylate kinase and its effectiveness as a chain terminator in DNA synthesis . This uniqueness makes it particularly valuable in antiviral research and drug development.

生物活性

3'-Deoxy-5'-thymidylic acid (dTMP) is a nucleotide that plays a crucial role in DNA metabolism, particularly in the synthesis and repair of DNA. This article delves into its biological activity, including its mechanisms of action, interactions with enzymes, and implications for therapeutic applications.

Structural Characteristics

3'-Deoxy-5'-thymidylic acid is structurally similar to thymidine monophosphate but lacks the hydroxyl group at the 3' position. This modification significantly influences its biological activity, allowing it to act as a competitive inhibitor in various biochemical pathways.

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Thymidine Monophosphate | Contains a hydroxyl group at the 3' position | Essential for DNA synthesis; naturally occurring |

| 3'-Deoxy-5'-thymidylic Acid | Lacks hydroxyl at the 3' position | Competitive inhibitor in DNA synthesis |

| Deoxyuridine Monophosphate | Similar structure but with uracil instead of thymine | Precursor for thymidine monophosphate |

The biological activity of 3'-deoxy-5'-thymidylic acid primarily involves its role as a substrate for DNA polymerases during DNA replication and repair processes. Its incorporation into DNA strands can lead to alterations in DNA stability and function. Research indicates that it competes with natural nucleotides, effectively inhibiting the action of enzymes such as thymidine kinase.

Enzyme Interactions

Studies have shown that 3'-deoxy-5'-thymidylic acid interacts with several key enzymes involved in nucleotide metabolism:

- Thymidylate Synthase : This enzyme is crucial for converting deoxyuridine monophosphate (dUMP) to dTMP, providing a primary source for DNA synthesis. The presence of 3'-deoxy-5'-thymidylic acid can inhibit this conversion, disrupting normal DNA synthesis pathways .

- DNA Polymerases : As a substrate, it can be incorporated into growing DNA strands, potentially leading to mutations or replication errors. This has implications for both cancer therapy and antiviral strategies, where selective incorporation may hinder viral replication .

Cytotoxicity and Therapeutic Implications

The cytotoxic effects of 3'-deoxy-5'-thymidylic acid have been evaluated in various studies. In vitro assays using mammalian cell lines demonstrated that it can induce cytotoxicity depending on concentration and exposure time. For instance, colony-forming assays have shown that higher concentrations lead to significant reductions in cell viability .

Case Studies

- Antiviral Applications : In studies involving viral infections, compounds similar to 3'-deoxy-5'-thymidylic acid have been shown to inhibit viral replication by targeting the nucleotide metabolism pathways essential for viral genome synthesis .

- Cancer Therapy : The ability of this compound to interfere with DNA synthesis makes it a candidate for further investigation as an anticancer agent. Its mechanism of action aligns with that of other nucleoside analogs used in chemotherapy, which aim to disrupt rapidly dividing cancer cells by targeting their DNA replication machinery .

特性

IUPAC Name |

[(2S,5R)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl dihydrogen phosphate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N2O7P/c1-6-4-12(10(14)11-9(6)13)8-3-2-7(19-8)5-18-20(15,16)17/h4,7-8H,2-3,5H2,1H3,(H,11,13,14)(H2,15,16,17)/t7-,8+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVNRRNJFRREKAR-JGVFFNPUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C(=O)NC1=O)C2CCC(O2)COP(=O)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CN(C(=O)NC1=O)[C@H]2CC[C@H](O2)COP(=O)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N2O7P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20190634 | |

| Record name | 5'-Thymidylic acid, 3'-deoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20190634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3715-64-8 | |

| Record name | 3'-Deoxy-5'-thymidylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003715648 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5'-Thymidylic acid, 3'-deoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20190634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3'-DEOXY-5'-THYMIDYLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R6VJB6HJ6Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。